

The Selective BRD4(1) Inhibitor OXFBD02: A Technical Guide

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Compound of Interest

Compound Name: **OXFBD02**

Cat. No.: **B15582921**

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Abstract

OXFBD02 is a selective small molecule inhibitor of the first bromodomain (BRD4(1)) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By competitively binding to the acetyl-lysine binding pocket of BRD4(1), **OXFBD02** effectively disrupts the interaction between BRD4 and acetylated histones. This action modulates gene transcription, leading to the suppression of key oncogenic and inflammatory signaling pathways, most notably the NF- κ B pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **OXFBD02**. Detailed protocols for its synthesis and key biological assays are presented to facilitate its application in research and drug development.

Chemical Structure and Properties

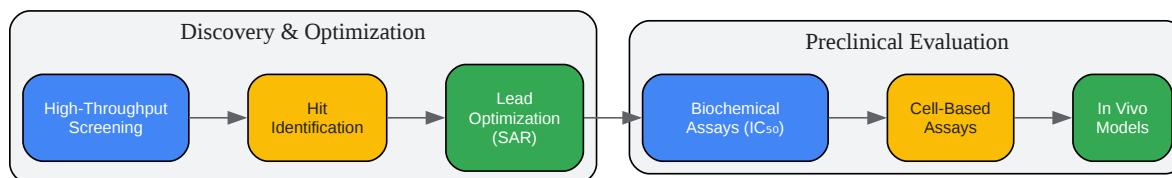
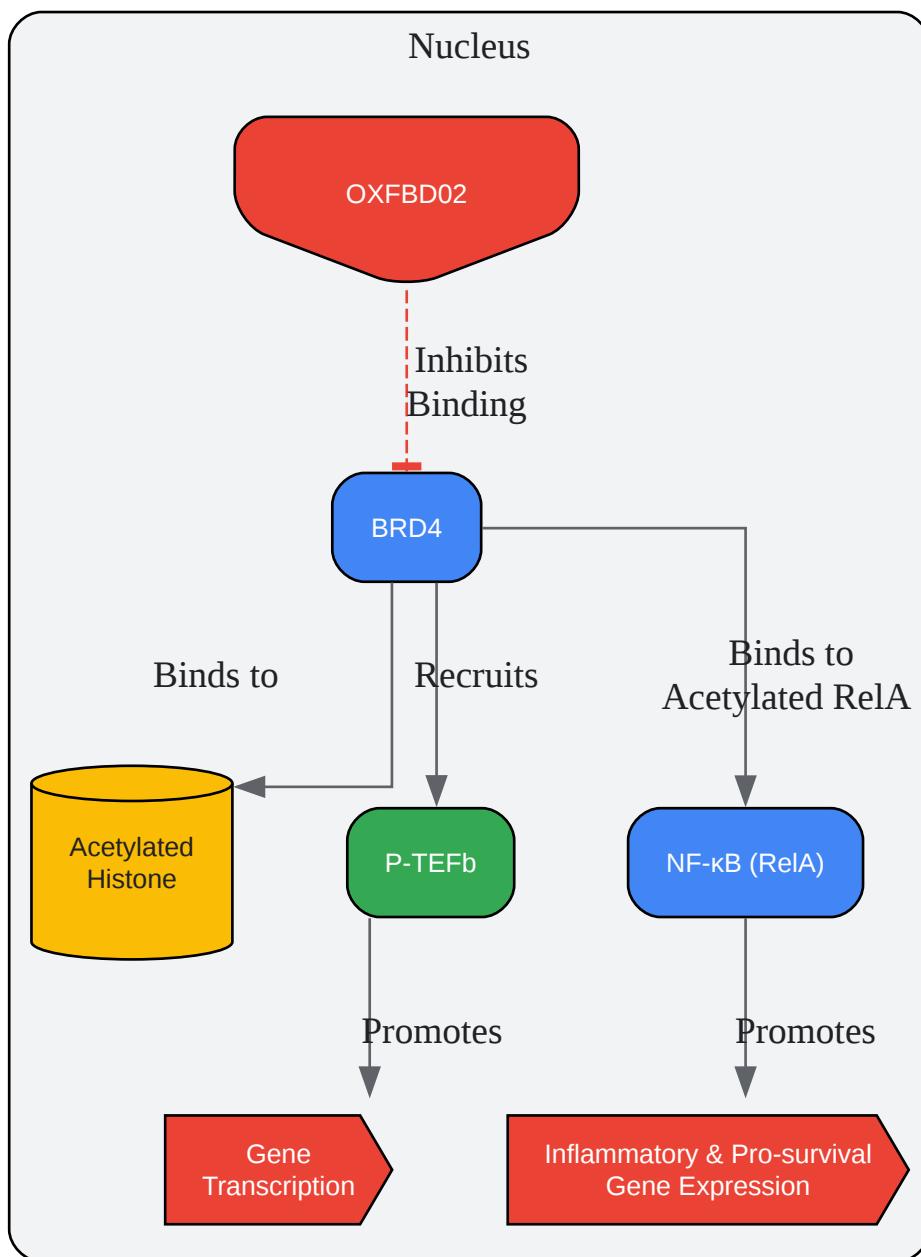
OXFBD02, with the chemical name 3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy- α -phenylbenzenemethanol, is a cell-permeable compound that has demonstrated efficacy in reducing the viability of various cancer cell lines.^{[1][2]} Its key chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy- α -phenylbenzenemethanol
Molecular Formula	C ₁₈ H ₁₇ NO ₃
Molecular Weight	295.33 g/mol
CAS Number	1429129-68-9
LogP	2.54
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol (with gentle warming)
Purity	\geq 98% (HPLC)
Storage	Store at +4°C

Mechanism of Action and Signaling Pathway

OXFBD02 functions as a competitive inhibitor at the acetyl-lysine binding site of the first bromodomain of BRD4 (BRD4(1)).^{[1][3]} BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histones, a key mechanism for activating gene transcription. By occupying this binding pocket, **OXFBD02** prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to target genes.^[4]

A critical downstream target of BRD4 is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[4] BRD4 is known to bind to the acetylated RelA subunit of NF- κ B, promoting its transcriptional activity and the expression of genes involved in inflammation and cell survival. **OXFBD02**'s inhibition of BRD4 disrupts this interaction, leading to the suppression of NF- κ B-mediated gene transcription.^[4]



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References

- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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